
D-Galactose-2-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(+)-Talose-13C-1: is a rare aldohexose sugar, which is an isotopically labeled form of D-(+)-Talose The “13C-1” indicates that the carbon at the first position is enriched with the carbon-13 isotope
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Talose-13C-1 typically involves the incorporation of the carbon-13 isotope into the D-(+)-Talose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotope and then convert it into D-(+)-Talose through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired isotopic incorporation.
Industrial Production Methods: Industrial production of D-(+)-Talose-13C-1 may involve large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. Alternatively, chemical synthesis on an industrial scale can be performed using advanced techniques such as continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: D-(+)-Talose-13C-1 can undergo various chemical reactions, including:
Oxidation: Conversion to D-(+)-Talonic acid using oxidizing agents like nitric acid.
Reduction: Reduction to D-(+)-Talitol using reducing agents such as sodium borohydride.
Substitution: Formation of derivatives through substitution reactions with reagents like acetic anhydride.
Common Reagents and Conditions:
Oxidation: Nitric acid, temperature control.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Acetic anhydride, pyridine as a catalyst.
Major Products:
Oxidation: D-(+)-Talonic acid.
Reduction: D-(+)-Talitol.
Substitution: Acetylated derivatives of D-(+)-Talose-13C-1.
Aplicaciones Científicas De Investigación
Chemistry: D-(+)-Talose-13C-1 is used as a tracer in metabolic studies to understand carbohydrate metabolism and pathways.
Biology: In biological research, it helps in studying the incorporation and utilization of sugars in various organisms.
Medicine: It is used in medical research to investigate the role of sugars in disease mechanisms and potential therapeutic applications.
Industry: In the industrial sector, D-(+)-Talose-13C-1 is used in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism by which D-(+)-Talose-13C-1 exerts its effects involves its incorporation into metabolic pathways where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy due to the carbon-13 isotope. This allows researchers to study the dynamics of carbohydrate metabolism and identify specific molecular targets and pathways involved in various biological processes.
Comparación Con Compuestos Similares
- D-(+)-Glucose-13C-1
- D-(+)-Galactose-13C-1
- D-(+)-Mannose-13C-1
Comparison: D-(+)-Talose-13C-1 is unique due to its specific structure and the position of the carbon-13 isotope. Compared to other isotopically labeled sugars, it offers distinct advantages in certain metabolic studies due to its unique metabolic pathways and interactions.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i3+1 |
Clave InChI |
GZCGUPFRVQAUEE-YIJMDVFUSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


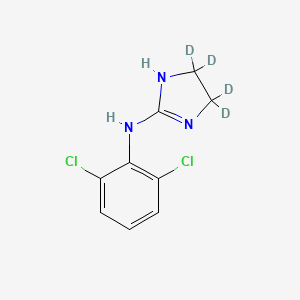

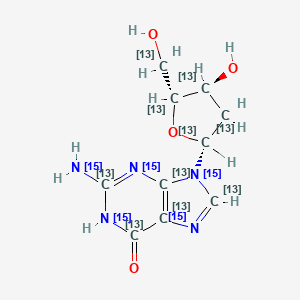
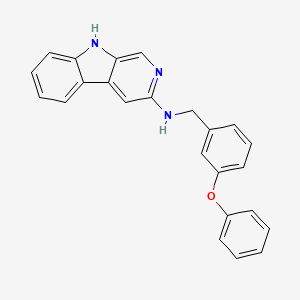
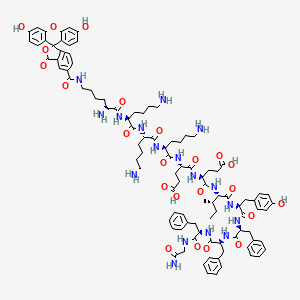

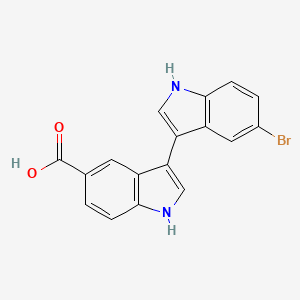
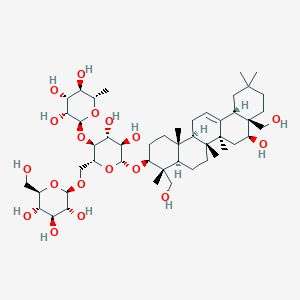
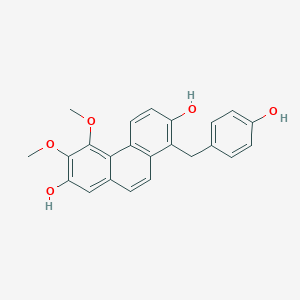

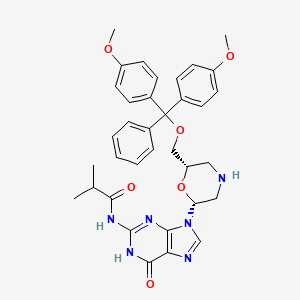
![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)
![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)
